Chlorpyrifos-permethrin mixt.

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

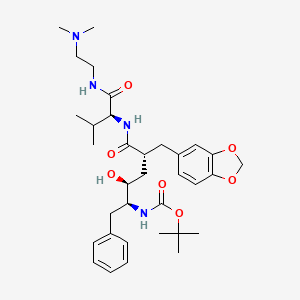

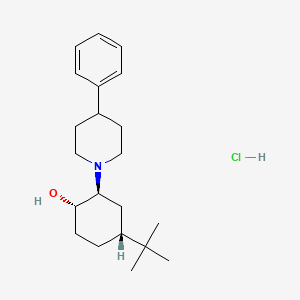

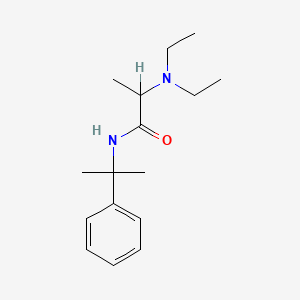

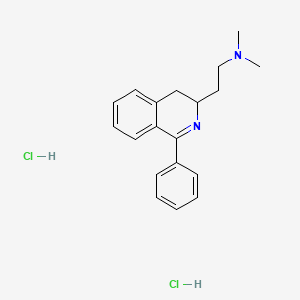

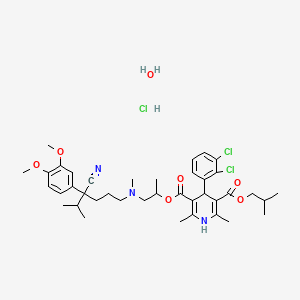

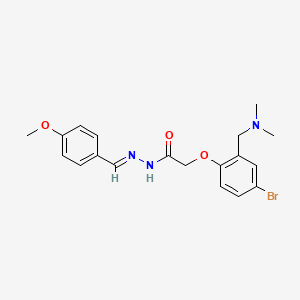

Chlorpyrifos-permethrin mixture is a combination of two potent pesticides: chlorpyrifos, an organophosphate, and permethrin, a pyrethroid. This mixture is widely used in agricultural and residential settings to control a broad spectrum of pests. Chlorpyrifos acts by inhibiting acetylcholinesterase, an enzyme essential for nerve function, while permethrin disrupts the nervous system of insects by prolonging the opening of sodium channels.

Synthetic Routes and Reaction Conditions:

Chlorpyrifos: Synthesized through the reaction of 3,5,6-trichloro-2-pyridinol with diethyl phosphorochloridothioate in the presence of a base such as sodium hydroxide.

Permethrin: Produced by esterification of 3-phenoxybenzyl alcohol with permethric acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid) under acidic conditions.

Industrial Production Methods:

Chlorpyrifos: Industrial production involves large-scale chlorination and esterification processes, followed by purification through distillation and crystallization.

Permethrin: Manufactured via continuous esterification in reactors, followed by purification using distillation and recrystallization techniques.

Types of Reactions:

Chlorpyrifos: Undergoes hydrolysis, oxidation, and substitution reactions. Hydrolysis in alkaline conditions produces 3,5,6-trichloro-2-pyridinol and diethyl thiophosphoric acid.

Permethrin: Primarily undergoes hydrolysis and oxidation. Hydrolysis yields 3-phenoxybenzyl alcohol and permethric acid.

Common Reagents and Conditions:

Chlorpyrifos: Hydrolysis with sodium hydroxide, oxidation with potassium permanganate.

Permethrin: Hydrolysis with sodium hydroxide, oxidation with hydrogen peroxide.

Major Products:

Chlorpyrifos: 3,5,6-Trichloro-2-pyridinol, diethyl thiophosphoric acid.

Permethrin: 3-Phenoxybenzyl alcohol, permethric acid.

Chemistry:

- Used as a model compound in studying the environmental fate of pesticides.

- Investigated for its degradation pathways and persistence in various matrices.

Biology:

- Studied for its effects on non-target organisms, including beneficial insects and aquatic life.

- Used in research on resistance mechanisms in pests.

Medicine:

- Examined for its potential neurotoxic effects on humans and animals.

- Used in studies on the impact of pesticide exposure on human health.

Industry:

- Widely applied in agriculture for pest control on crops.

- Used in residential pest control products.

Chlorpyrifos:

- Inhibits acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, causing continuous nerve impulse transmission and eventual paralysis of the pest.

Permethrin:

- Binds to sodium channels in nerve cells, prolonging their opening and causing repetitive nerve impulses, leading to paralysis and death of the pest.

Molecular Targets and Pathways:

Chlorpyrifos: Targets acetylcholinesterase enzyme.

Permethrin: Targets voltage-gated sodium channels.

Comparison with Similar Compounds

Chlorpyrifos: Other organophosphates like malathion and diazinon.

Permethrin: Other pyrethroids like cypermethrin and deltamethrin.

Comparison:

Chlorpyrifos vs. Malathion: Chlorpyrifos is more potent and has a longer residual effect compared to malathion.

Permethrin vs. Cypermethrin: Permethrin is less toxic to mammals and has a broader spectrum of activity compared to cypermethrin.

Uniqueness:

- The combination of chlorpyrifos and permethrin provides a synergistic effect, enhancing pest control efficacy and reducing the likelihood of resistance development.

Properties

CAS No. |

65272-43-7 |

|---|---|

Molecular Formula |

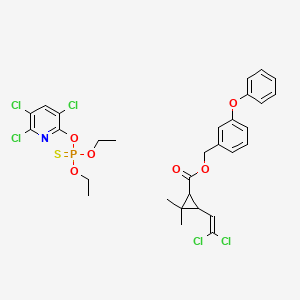

C30H31Cl5NO6PS |

Molecular Weight |

741.9 g/mol |

IUPAC Name |

diethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane;(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C21H20Cl2O3.C9H11Cl3NO3PS/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15;1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h3-12,17,19H,13H2,1-2H3;5H,3-4H2,1-2H3 |

InChI Key |

WRDNTZYGYBBEDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl.CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.